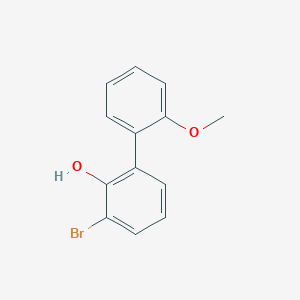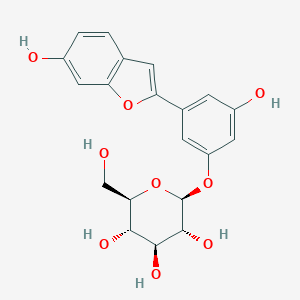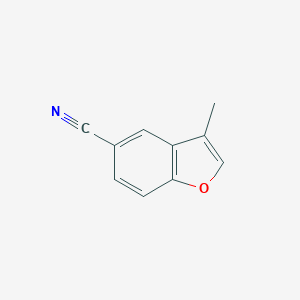
3-Methylbenzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzofuran-5-carbonitrile is a chemical compound that belongs to the family of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
3-Methylbenzofuran-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor, antiviral, and anti-inflammatory activities. In addition, it has been shown to possess potent inhibitory effects on various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest that 3-Methylbenzofuran-5-carbonitrile has the potential to be developed into novel drugs for the treatment of cancer, viral infections, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-Methylbenzofuran-5-carbonitrile is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, its antitumor activity is thought to be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, while its anti-inflammatory activity is attributed to its ability to suppress the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Methylbenzofuran-5-carbonitrile has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methylbenzofuran-5-carbonitrile is its broad range of pharmacological activities, which makes it a promising candidate for drug development. However, its low solubility in water and organic solvents may limit its use in certain experimental settings. In addition, its potential toxicity and side effects need to be further investigated.
Orientations Futures
There are several future directions for the research on 3-Methylbenzofuran-5-carbonitrile. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of focus is the elucidation of the mechanism of action of 3-Methylbenzofuran-5-carbonitrile, which may lead to the discovery of new therapeutic targets. Furthermore, the investigation of its potential applications in material science, such as the synthesis of novel polymers and catalysts, is an area of growing interest.
Conclusion:
In conclusion, 3-Methylbenzofuran-5-carbonitrile is a promising compound with a wide range of potential applications in medicinal chemistry, organic synthesis, and material science. Its broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects, makes it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential toxicity, and to develop novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-Methylbenzofuran-5-carbonitrile can be achieved through several methods, including the reaction of 3-methylphenol with malononitrile in the presence of p-toluenesulfonic acid, and the reaction of 3-methylbenzofuran with cyanogen bromide. The former method is more commonly used due to its higher yield and simplicity.
Propriétés
Numéro CAS |
150612-64-9 |
|---|---|
Nom du produit |
3-Methylbenzofuran-5-carbonitrile |
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-methyl-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3 |
Clé InChI |
PHFUQWIZTIRSOS-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C=C(C=C2)C#N |
SMILES canonique |
CC1=COC2=C1C=C(C=C2)C#N |
Synonymes |
5-Benzofurancarbonitrile, 3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




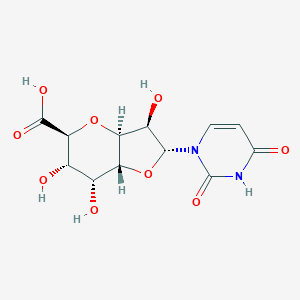
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
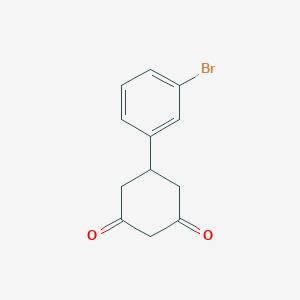
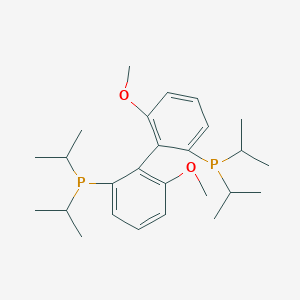

![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)

